![molecular formula C8H4BrClN2 B8180217 3-Bromo-7-chloro-1,6-naphthyridine](/img/structure/B8180217.png)
3-Bromo-7-chloro-1,6-naphthyridine
Overview
Description
3-Bromo-7-chloro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-chloro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-chloro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution Reactions : The 6-position of certain 1,6-naphthyridine derivatives shows reactivity towards oxygen and nitrogen nucleophiles, indicating potential for creating various substituted products (Deady & Werden, 1986).
Amination Reactions : Amination of bromo-naphthyridines can yield various amines, demonstrating the compound's utility in synthesizing heterocyclic compounds, which are crucial in many pharmaceuticals (Haak & Plas, 2010); (Czuba, 2010).
Synthesis of Amino Compounds : It aids in the formation of 3-amino compounds, offering a route for the synthesis of various chemically significant structures (Plas, Woźniak, & Veldhuizen, 2010a); (Plas, Woźniak, & Veldhuizen, 2010b).
Functionalization of Derivatives : Studies show routes to functionalize naphthyridine derivatives, essential for creating pharmaceuticals and complex organic molecules (Ivanov et al., 2003).
Electronic Structure Analysis : The electronic structures of bromo derivatives are studied, indicating the compound's importance in understanding chemical properties and reactivity (Mianowska & Śliwa, 1990).
Phosphodiesterase III Inhibitors : Certain derivatives show significant inhibitory potency, indicating potential for therapeutic applications (Singh et al., 1995).
Antimalarial Activity : Some naphthyridine amine derivatives exhibit significant antimalarial activity, offering a basis for developing new antimalarial drugs (Barlin & Tan, 1985).
Synthetic Routes and Applications : Studies present novel synthetic routes for naphthyridine derivatives, underscoring their versatility and potential as building blocks in pharmaceutical chemistry (Montoir et al., 2014); (Piron et al., 2012).
Efflux Pump Inhibitors : Derivatives might inhibit efflux pumps in multiresistant Staphylococcus aureus strains, suggesting a role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Antimicrobial Activity : New derivatives have been developed with promising antimicrobial activity, highlighting the compound's potential in creating new therapeutic agents (Watpade & Toche, 2017).
properties
IUPAC Name |
3-bromo-7-chloro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-5-3-12-8(10)2-7(5)11-4-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDAOPCNPLUPJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CC2=NC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-1,6-naphthyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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